molecular formula C15H20F2N2O4S B8400427 Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Cat. No. B8400427
M. Wt: 362.4 g/mol
InChI Key: FNBRWWLGSBMWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate is a useful research compound. Its molecular formula is C15H20F2N2O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Isobutyl 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluorophenylcarbamate

Molecular Formula

C15H20F2N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-methylpropyl N-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]carbamate

InChI

InChI=1S/C15H20F2N2O4S/c1-10(2)9-23-15(20)18-11-7-12(16)14(13(17)8-11)19-3-5-24(21,22)6-4-19/h7-8,10H,3-6,9H2,1-2H3,(H,18,20)

InChI Key

FNBRWWLGSBMWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC(=C(C(=C1)F)N2CCS(=O)(=O)CC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 400 L glass-lined reactor containing the 4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline/tetrahydrofuran solutions (Step 3, 12.6 kg, 48 moles, 1.0 eq) is added a 47% potassium carbonate solution (14.1 kg, 48 moles, 1.0 eq). The mixture is heated to approximately 45° C., and isobutyl chloroformate (7.2 kg, 53 moles, 1.1 eq) is added while maintaining a reaction temperature between 45° C. and 55° C. The reaction is stirred at 45–55° C. Once complete, the reaction is quenched by slowly adding water (45 L) over 15 minutes. The reaction mixture is cooled to 25° C. and the phases are separated. The tetrahydrofuran solution is swapped to an isopropanol (150 L)/water (50 L) suspension, and the slurry is slowly cooled to 5° C. The yellow slurry is then filtered and the cake washed with cold isopropanol (2×30 L). The yellow solids are dried with 60° C. nitrogen to give the title compound, 1H NMR (CDCl3) δ 7.02 (m, 2H), 6.81 (s, 1H), 3.95 (d, 2H), 3.60 (m, 4H), 3.17 (m, 4H), 1.97 (m, 1H), 0.94 (d, 6H).
Name
4-(1,1-dioxido-4-thiomorpholinyl)-3,5-difluoroaniline tetrahydrofuran
Quantity
12.6 kg
Type
reactant
Reaction Step One
Quantity
14.1 kg
Type
reactant
Reaction Step Two
Quantity
7.2 kg
Type
reactant
Reaction Step Three

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